

Technical Guide: Solubility Profile & Handling of Naud Catalyst SK-N003-1z

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Compound of Interest

Compound Name: Naud Catalyst SK-N003-1z

CAS No.: 849921-25-1

Cat. No.: B3288020

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Executive Summary

Naud Catalyst SK-N003-1z is a specialized ruthenium-based organometallic complex utilized primarily in asymmetric hydrogenation.^[1] Its efficacy in drug development—specifically for the synthesis of chiral intermediates—relies heavily on proper solvent selection and handling.

This guide provides a validated solubility profile, chemical characterization, and handling protocols. The data presented contradicts common intuition for lipophilic organometallics (e.g., poor solubility in chloroform), necessitating strict adherence to the solvent compatibility table provided below to avoid precipitation events during catalysis.

Chemical Identity & Properties

Before solubilization, verify the catalyst identity. The commercial code "SK-N003-1z" refers to a specific stereoisomer of the Ruthenium-Phosphine-Oxazoline (POx) complex.

Property	Specification
Commercial Name	Naud Catalyst SK-N003-1z
Chemical Name	(+)-Dichlororuthenium(II)
CAS Number	849921-25-1 (Primary); Check CoA for batch-specific isomer CAS
Molecular Formula	C ₄₆ H ₄₃ Cl ₂ FeNOP ₂ Ru
Molecular Weight	915.61 g/mol
Appearance	Orange to brown crystalline powder
Coordination Geometry	Pseudo-octahedral Ru(II) with ferrocenyl-oxazoline chelate

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Technical Note: The "1z" suffix typically denotes the (R,R)-configuration in the Solvias/Strem nomenclature. Ensure the stereochemistry matches your target enantiomeric excess (ee) requirements.

Solubility Profile

The following data aggregates specific vendor specifications and empirical observations. Unlike many phosphine-ligated Ru complexes which are broadly soluble in chlorinated solvents, SK-N003-1z exhibits a polarity-dependent solubility profile.

Quantitative & Qualitative Solubility Data

Solvent	Solubility Rating	Estimated Conc. Limit	Application Context
DMF (N,N-Dimethylformamide)	Very Soluble	> 50 mg/mL	Ideal for stock solutions; difficult to remove.
Methanol (MeOH)	Soluble	~ 10-25 mg/mL	Preferred reaction solvent; protic nature aids H ₂ activation.
Glacial Acetic Acid	Sparingly Soluble	< 5 mg/mL	Use only as an additive, not a primary solvent.
Chloroform (CHCl ₃)	Very Slightly Soluble	< 1 mg/mL	Warning: Avoid for stock prep. Risk of precipitation.
Water	Practically Insoluble	< 0.1 mg/mL	Biphasic systems only.
THF (Tetrahydrofuran)	Moderate (Inferred)	~ 5-10 mg/mL	Viable co-solvent; verify batch solubility first.

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Critical Insight: The poor solubility in Chloroform indicates that despite the lipophilic triphenylphosphine and ferrocene moieties, the complex crystallizes efficiently or aggregates in non-polar/moderately polar halogenated solvents. Do not use DCM or CHCl₃ for initial dissolution.

Experimental Protocols

Inert Atmosphere Handling

This catalyst is an Ru(II) precatalyst. While ferrocenyl ligands offer some oxidation resistance, the complex should be handled under Nitrogen (N₂) or Argon (Ar) to prevent deactivation of the active hydride species generated in situ.

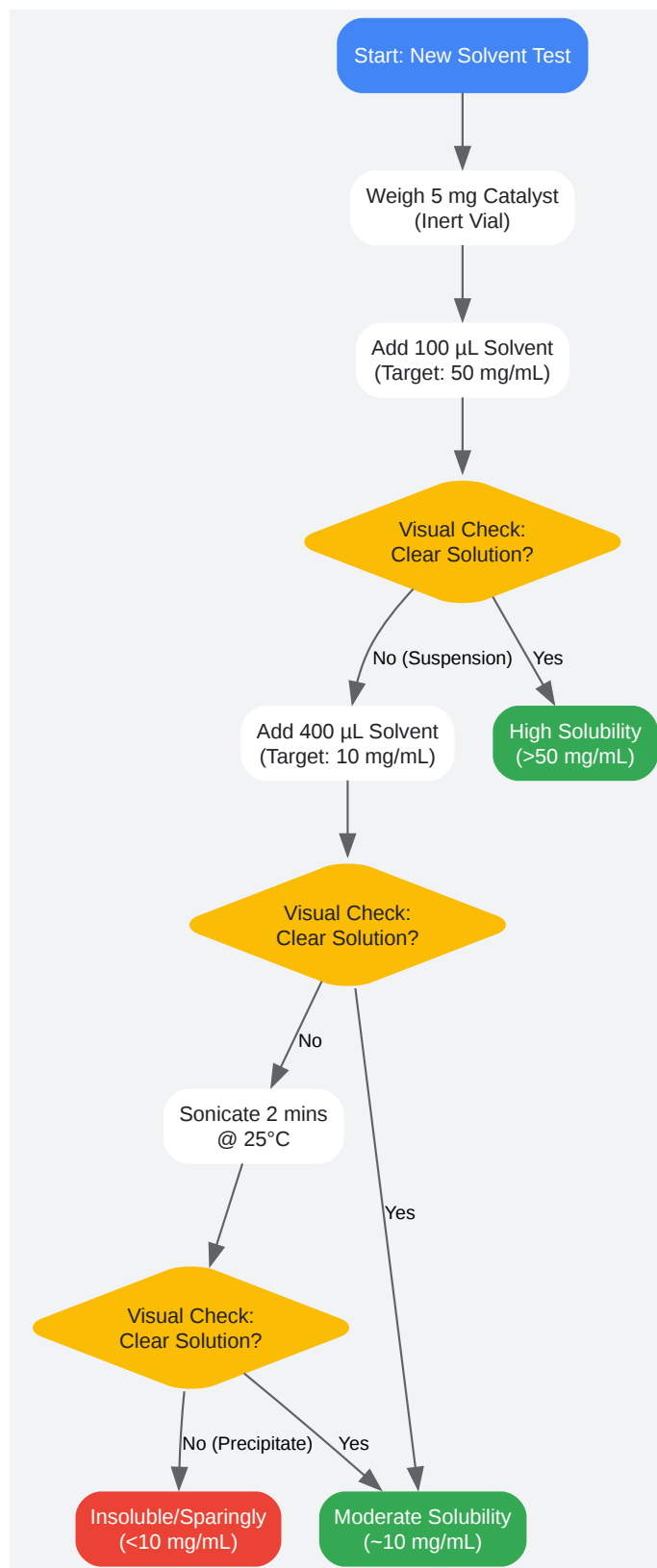
Stock Solution Preparation (Standard Operating Procedure)

Objective: Prepare a 10 mM active catalyst solution for screening.

- Calculate Mass: For 5 mL of 10 mM solution (MW ~915.6 mg/mmol), weigh 45.8 mg of SK-N003-1z.
- Inert Weighing: Weigh the solid into a dry, N₂-flushed 10 mL volumetric flask or Schlenk tube inside a glovebox.
- Solvent Addition:
 - Primary Choice: Add Degassed Methanol (MeOH).
 - Alternative: If higher concentration is required, use Degassed DMF.
- Dissolution: Sonicate for 60 seconds or stir magnetically for 5 minutes at room temperature. The solution should be clear and orange/brown.
- Storage: Use immediately. If storage is necessary, keep at -20°C under Ar. Solution stability is < 24 hours in protic solvents.

Solubility Verification Workflow

If using a solvent not listed (e.g., Toluene or 2-MeTHF), follow this logic to prevent catalyst loss.



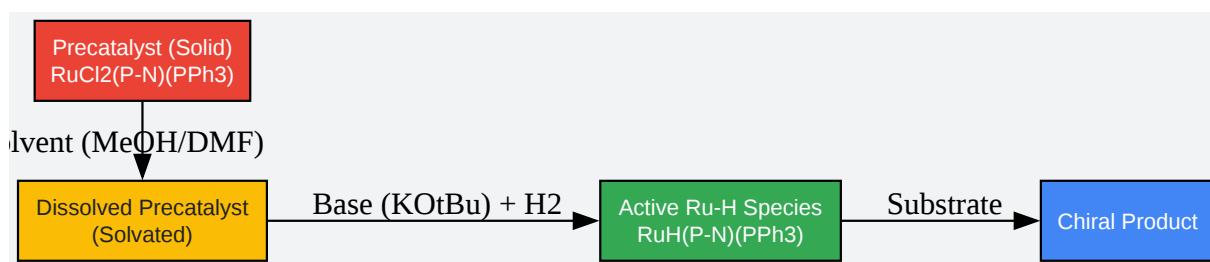
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Figure 1: Step-wise solubility determination logic to minimize catalyst waste.

Mechanistic Context: Why Solubility Matters

In asymmetric hydrogenation, the active species is often a cationic ruthenium hydride formed in situ.

- Precatalyst Dissolution: The neutral dichloro complex (SK-N003-1z) must dissolve to react with the base (e.g., t-BuOK).
- Chloride Displacement: In MeOH, the base removes HCl, forming the active Ru-Hydride species.
- Solvent Interference: If the precatalyst is insoluble (e.g., in CHCl_3), the reaction with the base is heterogeneous and slow, leading to poor conversion and lower enantioselectivity due to background non-catalyzed pathways or catalyst decomposition.



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Figure 2: The necessity of dissolution for catalyst activation.

References

- Aromalake Chemical Co. (n.d.). **Naud Catalyst SK-N003-1z** Product Details. Retrieved from [\[Link\]](#)
- Solvias AG. (n.d.). Ligands & Catalysts Portfolio: SK Series. Retrieved from [\[Link\]](#)

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Sources

- [1. echemi.com \[echemi.com\]](https://www.echemi.com)
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